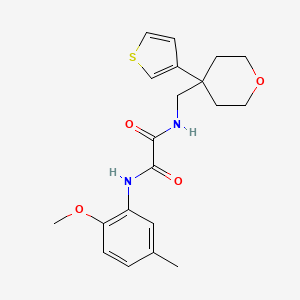

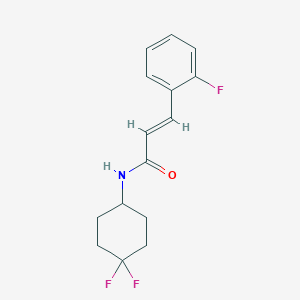

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,4-Difluorocyclohexyl)(2-fluorophenyl)methanone” is a chemical compound with the CAS number 1980435-63-9 .

Molecular Structure Analysis

The molecular formula of this compound is C13H13F3O and it has a molecular weight of 242.24 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 298.6±40.0 °C and its predicted density is 1.21±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

Protein Conformational Studies

Acrylamide derivatives, including (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide, have been utilized in the study of protein structures. For instance, acrylamide is known as an efficient quencher of tryptophanyl fluorescence, which is highly sensitive to the exposure of tryptophan residues in proteins. This property is exploited to study protein folding, conformational changes, and interactions, providing insights into protein dynamics and function (Eftink & Ghiron, 1976).

Environmental and Material Science

In environmental and materials science, acrylamide derivatives serve as precursors in the synthesis of polymers with specific applications. For example, polyacrylamide, synthesized from acrylamide, is used extensively in water treatment processes, soil conditioning, and as a flocculant or coagulant aid. These polymers are critical in reducing water contamination, improving wastewater treatment efficiency, and enhancing agricultural productivity by stabilizing soil structure (Friedman, 2003).

Drug Delivery and Biomedical Applications

In the field of drug delivery and biomedical research, acrylamide derivatives are employed in the design of hydrogels and other polymeric materials that respond to physiological conditions. These materials can encapsulate and release therapeutic agents in a controlled manner, targeting specific sites within the body and reducing side effects. The design and synthesis of such smart materials are crucial for advancing targeted therapy and personalized medicine approaches (Convertine et al., 2004).

Chemical Synthesis and Catalysis

Acrylamide derivatives are also important in chemical synthesis and catalysis. Their reactivity and ability to form diverse chemical structures make them valuable in creating complex molecules, including pharmaceuticals and agrochemicals. For example, the electrochemical trifluoroalkylation of N-substituted acrylamides leads to the formation of fluorinated compounds, which are significant in medicinal chemistry due to their pharmacokinetic properties (Ruan et al., 2019).

Safety and Toxicology Research

Finally, the study of acrylamide's toxicological effects is essential for understanding its safety profile. Research in this area focuses on its neurotoxicity, genotoxicity, and potential carcinogenicity, informing regulatory standards and safety practices for handling and exposure. This research is critical for ensuring the safe use of acrylamide and its derivatives in industrial and laboratory settings (Smith & Oehme, 1991).

properties

IUPAC Name |

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEMAJZTSCEJDB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)

![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)

![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)

![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)

![4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole](/img/structure/B2895634.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)

![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)